

Technical Guide: Spectroscopic Characterization of (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
CAS No.:	1213846-75-3
Cat. No.:	B1489431

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Executive Summary

This technical guide defines the spectroscopic and physicochemical standards for **(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride**, a critical chiral building block in the synthesis of P2Y₁₂ inhibitors (e.g., Prasugrel analogues) and 5-HT receptor modulators.^[1]

The primary challenge in deploying this intermediate lies in verifying its stereochemical integrity (

) and distinguishing the salt form from the free base during scale-up. This document outlines the authoritative spectroscopic signature required for Good Manufacturing Practice (GMP) release testing, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Chiral HPLC methodologies.

Molecular Profile & Structural Logic^[1]^[2]

Before analyzing spectra, one must understand the structural drivers affecting the signals:

- The Fluorine Atom (Ortho-position): Induces significant spin-spin coupling (and), splitting aromatic signals into complex multiplets and creating characteristic doublets in the NMR.[1]
- The Cyclopropyl Ring: Provides a unique high-field diagnostic region (ppm) in NMR.[1] The ring strain also influences the fragmentation pattern in Mass Spectrometry.[1]
- Chiral Center: The benzylic carbon is the stereocenter.[1] Its configuration (R) must be validated via Chiral HPLC, as NMR is achiral without a derivatizing agent.

Physicochemical Properties

Property	Specification
IUPAC Name	(R)-1-(2-Fluorophenyl)-1-cyclopropylmethanamine hydrochloride
Molecular Formula	
Molecular Weight	201.67 g/mol (Salt); 165.21 g/mol (Free Base)
Appearance	White to off-white crystalline solid
Solubility	Soluble in Methanol, DMSO, Water; Insoluble in Hexanes
Melting Point	(Decomposition)

Spectroscopic Characterization

NMR Spectroscopy (500 MHz, DMSO-)

The hydrochloride salt form is best analyzed in DMSO-

to observe the ammonium protons.[1]

Diagnostic Criteria:

- Ammonium Signal: A broad exchangeable signal at ppm confirms the salt formation ([1]).
- Benzylic Methine: The proton at the chiral center () appears as a doublet of doublets (coupling to Cyclopropyl-CH and F-nucleus) around ppm.
- Cyclopropyl Diastereotopicity: The methylene protons on the ring are diastereotopic, appearing as distinct multiplets rather than a simple quartet.[1]

Table 1:

NMR Assignment

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.80	br s	3H		Confirms HCl salt stoichiometry.
7.55 – 7.48	m	1H	Ar-H (C6)	Deshielded by F-proximity.[1]
7.42 – 7.35	m	1H	Ar-H (C4)	Para to alkyl group.[1]
7.28 – 7.18	m	2H	Ar-H (C3, C5)	Ortho/Meta to F; complex splitting.
3.85	d	1H		Chiral center; doublet ().[1]
1.45 – 1.35	m	1H	Cyclopropyl-CH	Methine connecting to the benzylic center. [1]
0.75 – 0.65	m	1H	Cyclopropyl-	Diastereotopic proton (cis to amine).[1]
0.60 – 0.50	m	1H	Cyclopropyl-	Diastereotopic proton (trans to amine).[1]
0.45 – 0.35	m	1H	Cyclopropyl-	Diastereotopic proton.[1]
0.30 – 0.20	m	1H	Cyclopropyl-	Diastereotopic proton (shielded face).[1]

NMR Spectroscopy (125 MHz, DMSO-)

The fluorine atom causes splitting of the aromatic carbons.^[1] This is not an impurity; it is the structural fingerprint.^[1]

Table 2:

NMR Assignment

Chemical Shift (<code>ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted"></code> , ppm)	Multiplicity ()	Assignment	Notes
160.5	Doublet ()	Ar-C2 (C-F)	Direct C-F coupling; diagnostic.
130.8	Doublet ()	Ar-C4	Meta coupling.[1]
129.5	Doublet ()	Ar-C6	Proximity to alkyl attachment.[1]
125.2	Doublet ()	Ar-C1	Quaternary carbon attached to chiral center.[1]
124.8	Doublet ()	Ar-C5	Distal aromatic carbon.[1]
115.9	Doublet ()	Ar-C3	Ortho to Fluorine.[1]
54.2	Singlet		Chiral center.[1][2]
14.8	Singlet	Cyclopropyl-CH	Methine.[1]
4.5	Singlet	Cyclopropyl-	High field ring carbon. [1]
3.8	Singlet	Cyclopropyl-	High field ring carbon. [1]

NMR Spectroscopy

- Shift:

to

ppm (referenced to

).[1]
- Pattern: Multiplet (due to coupling with neighboring aromatic protons).[1]
- Utility: Excellent for detecting regioisomers (e.g., 3-fluoro or 4-fluoro impurities, which appear at

and

ppm respectively).[1]

Mass Spectrometry (ESI-MS) & Fragmentation

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

- Molecular Ion:

m/z (Corresponds to the free base cation).[1]
- Adducts: May observe

or dimer

).[1]

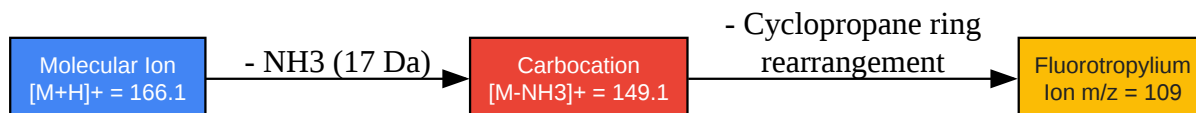
Fragmentation Logic (MS/MS):

- Loss of Ammonia: The primary fragmentation pathway involves the loss of

(17 Da) to form a resonance-stabilized cyclopropyl-benzyl carbocation (

).[1]

- Ring Opening: The cyclopropyl ring is strained and may open, followed by ethylene loss under high collision energy.[1]



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Figure 1: Predicted ESI-MS fragmentation pathway for the cation.

Chiral Purity Analysis (HPLC)[1][5][6][7][8]

The (R)-enantiomer must be distinguished from the (S)-enantiomer. Standard reverse-phase C18 is insufficient.[1]

Protocol:

- Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
- Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 254 nm.[1]
- Temperature: ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">

[1]

Acceptance Criteria:

- (R)-Isomer Retention Time: ~
min (Major peak).[1]
- (S)-Isomer Retention Time: ~

min (Minor impurity).[1]

- Enantiomeric Excess (ee):

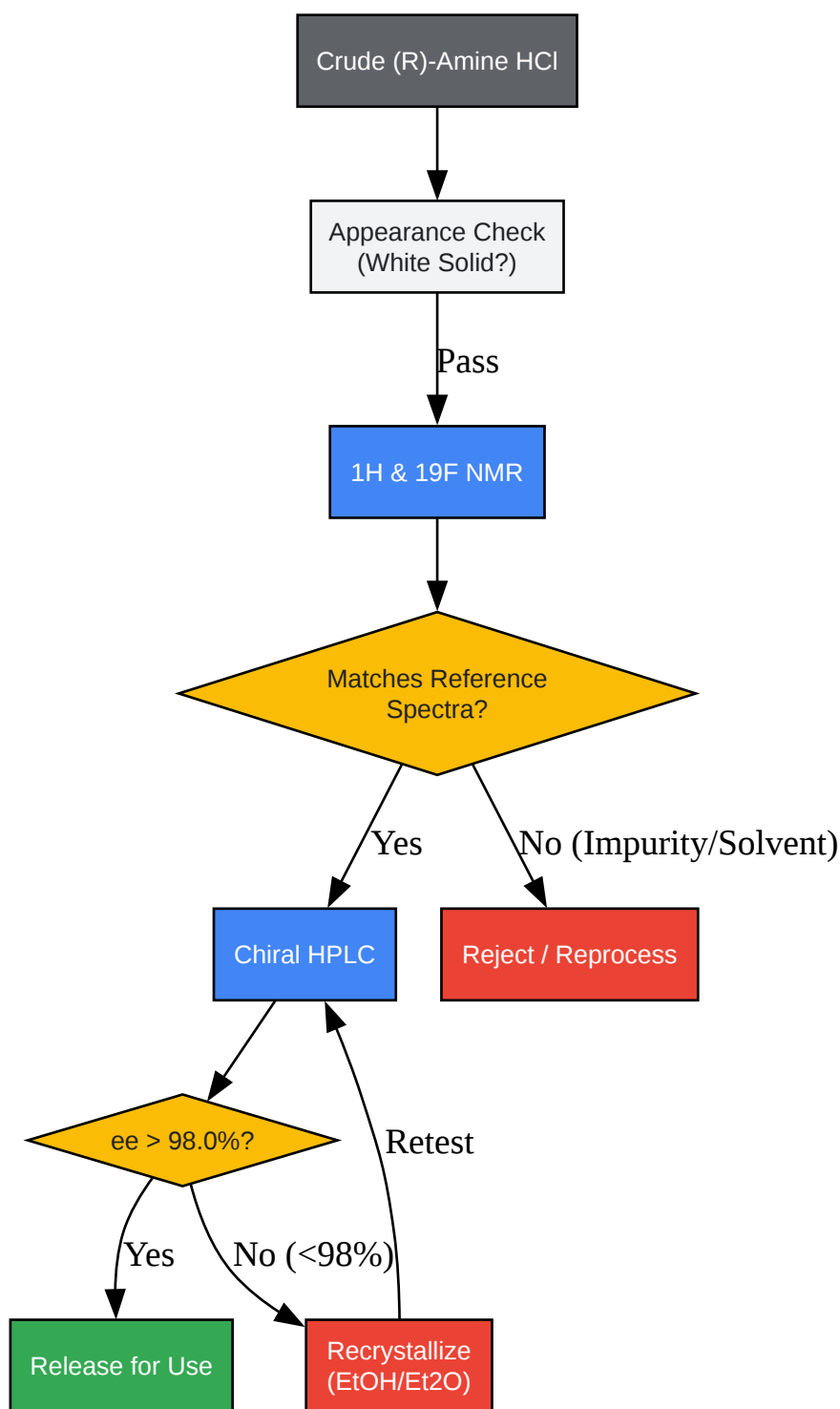
.[1][3]

Synthesis & Quality Control Workflow

The synthesis typically involves the reductive amination of cyclopropyl(2-fluorophenyl)methanone or the addition of cyclopropyl Grignard to 2-fluorobenzonitrile followed by resolution. The salt formation is the final purification step.[1]

QC Decision Tree

The following workflow ensures that only batches meeting the spectroscopic "fingerprint" are released for downstream drug development.



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Figure 2: Quality Control Decision Matrix for Batch Release.

References

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of (R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1489431/docs#technical-guide-spectroscopic-characterization-of-r-cyclopropyl-2-fluorophenyl-methanamine-hydrochloride>]

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